3-Azido-1-(3-methylcyclohexyl)azetidine
Description
Properties
IUPAC Name |
3-azido-1-(3-methylcyclohexyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-3-2-4-10(5-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMPGYQOCYCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Structural Analogues
(a) 3-Azido-1-(3,4-dichlorobenzyl)azetidine
- Molecular Formula : C₁₀H₁₀Cl₂N₄ (vs. C₁₀H₁₆N₄ for the target compound).
- Key Differences: Substituent: 3,4-Dichlorobenzyl (aromatic, electron-withdrawing) vs. 3-methylcyclohexyl (aliphatic, electron-donating). Molecular Weight: 257.118 g/mol (higher due to Cl atoms) vs. ~192.26 g/mol. Reactivity: The dichlorobenzyl group may enhance electrophilic substitution but reduce solubility in non-polar media compared to the methylcyclohexyl group .
(b) 3-Azido-1-cycloheptylazetidine
- Molecular Formula : C₁₀H₁₈N₄ (cycloheptyl substituent).
- Key Differences: Ring Size: Cycloheptyl (7-membered) vs. 3-methylcyclohexyl (6-membered).
(c) 3-Haloazetidines (e.g., 3-chloroazetidine)
Research Findings and Limitations
- Stability : Azidoazetidines are generally stable under inert conditions but may decompose exothermically upon heating, requiring careful handling .
- Gaps in Data : Direct pharmacological studies on 3-Azido-1-(3-methylcyclohexyl)azetidine are scarce; most insights are extrapolated from structural analogues like 3-azido-1-cycloheptylazetidine .
Q & A
Q. Optimization Strategies :
- Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .
- Monitor reaction progress via HPLC or FT-IR to identify side reactions (e.g., azide decomposition) .
(Advanced) How can computational modeling enhance the design of click chemistry applications for this compound in bioconjugation?
Methodological Answer:
Density Functional Theory (DFT) : Predict regioselectivity and activation energy barriers for CuAAC reactions. Compare with experimental kinetic data to validate models .
Molecular Dynamics (MD) : Simulate interactions between the azide and biomolecules (e.g., proteins) to optimize conjugation efficiency .
Parametric Sensitivity Analysis : Identify critical reaction parameters (e.g., pH, ligand type) to minimize side products .
Q. Example Workflow :
| Step | Tool/Method | Output |
|---|---|---|
| DFT Optimization | Gaussian, ORCA | Transition state geometry |
| MD Simulation | GROMACS | Binding affinity metrics |
| Experimental Validation | LC-MS | Reaction yield quantification |
(Basic) What analytical techniques are essential for characterizing structural integrity and purity?
Q. Methodological Answer :
- NMR Spectroscopy : Confirm azetidine ring conformation (δ 3.5–4.5 ppm for CH2-N) and azide integration .
- Mass Spectrometry : Verify molecular ion ([M+H]+ at m/z ~218) and detect impurities (e.g., unreacted precursors) .
- FT-IR : Identify azide stretching vibrations (~2100 cm⁻¹) and monitor degradation (e.g., amine formation at ~3300 cm⁻¹) .
Critical Note : Store samples at –20°C in inert solvents (e.g., DMSO) to prevent azide decomposition .
(Advanced) How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?
Q. Methodological Answer :
Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural effects .
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-methylcyclohexyl vs. benzyl groups) on target binding .
Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile divergent datasets, accounting for variables like solvent polarity or pH .
Q. Case Study :
- A 2024 study found that replacing benzoyl with azido groups increased click chemistry efficiency but reduced metabolic stability . Resolve discrepancies by testing both parameters in tandem.
(Advanced) What safety protocols are critical for handling azide-containing compounds in experimental workflows?
Q. Methodological Answer :
Risk Mitigation :
- Conduct small-scale reactions (<100 mg) to minimize explosion risks .
- Use blast shields and remote-controlled equipment for azide synthesis .
Waste Management : Quench residual azides with sodium nitrite/acid solutions to form stable byproducts .
Training : Mandate safety certifications (e.g., OSHA) for personnel, emphasizing azide-specific hazards .
(Basic) What strategies improve the stability of this compound in aqueous solutions?
Q. Methodological Answer :
- pH Buffering : Maintain neutral pH (6.5–7.5) to prevent acid-catalyzed decomposition .
- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO for long-term storage .
- Additives : Use radical scavengers (e.g., BHT) to inhibit azide degradation under light .
(Advanced) How can multi-omics approaches elucidate the metabolic fate of this compound in biological systems?
Q. Methodological Answer :
Metabolomics : Track azide conversion to amines using LC-HRMS and isotope labeling .
Proteomics : Identify bioconjugation targets via affinity purification and peptide mapping .
Data Integration : Use platforms like Skyline or MaxQuant to correlate metabolic pathways with toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
